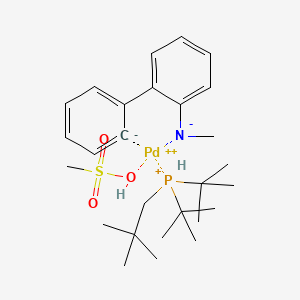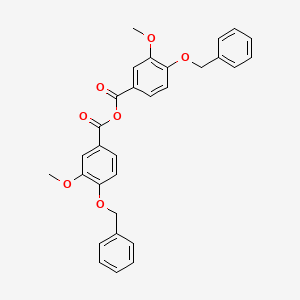
4-(Benzyloxy)-3-methoxybenzoic anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-3-methoxybenzoic anhydride is an organic compound that belongs to the class of benzoic anhydrides It is characterized by the presence of a benzyloxy group and a methoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3-methoxybenzoic anhydride typically involves the reaction of 4-(benzyloxy)-3-methoxybenzoic acid with a dehydrating agent. Common dehydrating agents used in this process include acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-3-methoxybenzoic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: The anhydride can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, the anhydride can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols, often in the presence of a base like pyridine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-3-methoxybenzoic anhydride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-3-methoxybenzoic anhydride involves its reactivity as an anhydride. The compound can undergo nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds and the release of the leaving group . This reactivity is crucial for its applications in organic synthesis and medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an anhydride.
4-(Benzyloxy)-3-methoxybenzoic acid: The precursor to the anhydride, containing a carboxylic acid group.
Uniqueness
The presence of the anhydride functional group also allows for a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Propiedades
Número CAS |
1592-47-8 |
|---|---|
Fórmula molecular |
C30H26O7 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
(3-methoxy-4-phenylmethoxybenzoyl) 3-methoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C30H26O7/c1-33-27-17-23(13-15-25(27)35-19-21-9-5-3-6-10-21)29(31)37-30(32)24-14-16-26(28(18-24)34-2)36-20-22-11-7-4-8-12-22/h3-18H,19-20H2,1-2H3 |
Clave InChI |
ZSKPRSCIVQDZDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


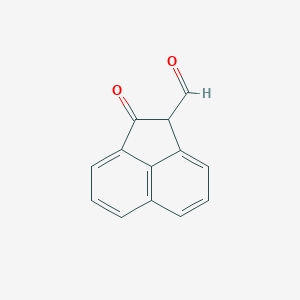
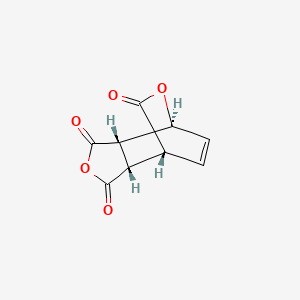
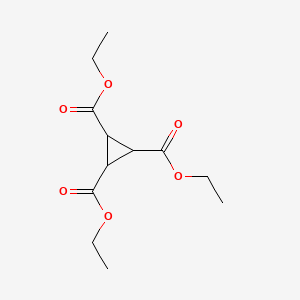
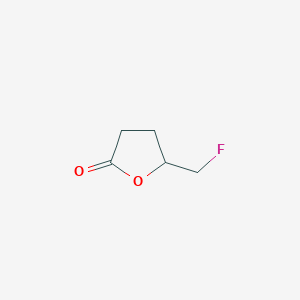
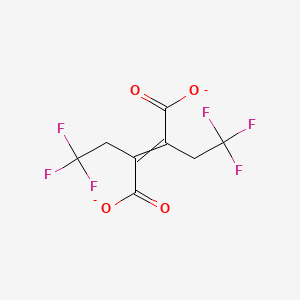
![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
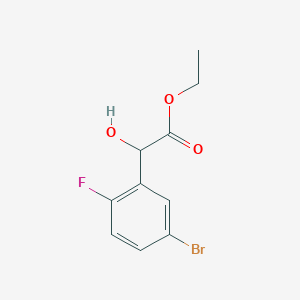
![Bicyclo[3.1.1]heptane-2-carboxylic acid, 2-hydroxy-6,6-dimethyl-](/img/structure/B14754679.png)

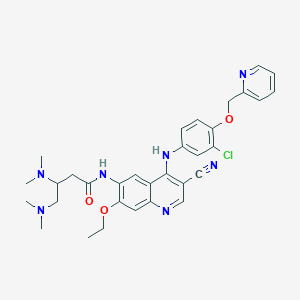

![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
